6-[(2,5-difluorophenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
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Overview
Description
6-[(2,5-difluorophenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a complex organic compound that belongs to the class of pyrrolo[2,3-c]pyridines This compound is characterized by the presence of a difluorobenzyl group and a pyridylmethyl group attached to a pyrrolo[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,5-difluorophenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one typically involves a multicomponent reaction strategy. One common approach is to use a two-step method under mild conditions, starting with inexpensive starting materials. The first step involves the formation of an intermediate compound, which is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solid acid catalysts and green solvents can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[(2,5-difluorophenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
6-[(2,5-difluorophenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(2,5-difluorophenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-(pyridin-2-yl)triimidazotriazine
- N-(3,5-difluorobenzyl)oxy-pyridin-2-yl-4-pentylbenzenesulfonamide
Uniqueness
6-[(2,5-difluorophenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is unique due to its specific structural features, such as the presence of both difluorobenzyl and pyridylmethyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-[(2,5-difluorophenyl)methyl]-1-(pyridin-3-ylmethyl)pyrrolo[2,3-c]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O/c21-17-3-4-18(22)16(10-17)13-25-9-6-15-5-8-24(19(15)20(25)26)12-14-2-1-7-23-11-14/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMHKHPGEKRRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC3=C2C(=O)N(C=C3)CC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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